molecular formula C10H11ClO2 B1596928 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone CAS No. 40943-25-7

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Cat. No. B1596928
CAS RN: 40943-25-7
M. Wt: 198.64 g/mol
InChI Key: FKCAOMADEYRKQQ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone” is a chemical compound with the CAS Number: 40943-25-7. Its molecular weight is 198.65 and its IUPAC name is 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of derivatives similar to 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves the synthesis of a variety of heterocyclic compounds. For example, Moskvina, Shilin, and Khilya (2015) developed a method for preparing enamino ketones, leading to the heterocyclization of isoflavones and the production of 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields. This research underscores the compound's utility in generating complex heterocycles with potential pharmacological applications (Moskvina, Shilin, & Khilya, 2015).

Crystallographic and Vibrational Studies

In another study, Kumar et al. (2015) explored the molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, using X-ray diffraction and vibrational spectroscopy. The experimental data were supported by computational studies using density functional theory (DFT), highlighting the compound's structural characteristics and potential for further chemical modifications (Kumar et al., 2015).

Organic Synthesis Applications

The potential of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone derivatives in organic synthesis is further illustrated by the development of novel synthetic routes. For instance, Shimizu et al. (1992) demonstrated the oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen catalyzed by copper(II) chloride–amine systems, showcasing the compound's role in facilitating efficient oxidative transformations (Shimizu et al., 1992).

Environmental Implications

Sun et al. (2019) investigated the transformation of 2,4-dihydroxybenzophenone (BP-1), a related compound, during chlorination disinfection processes, revealing the formation of novel disinfection by-products including chlorobenzoquinones and polycyclic aromatic hydrocarbons. This study points to the environmental and health implications of such transformations in water treatment contexts (Sun et al., 2019).

Safety And Hazards

The safety information available indicates that “2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone” is an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCAOMADEYRKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377372
Record name 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

CAS RN

40943-25-7
Record name 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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